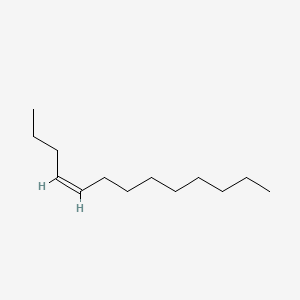
cis-4-Tridecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Tridecene: is an organic compound with the molecular formula C13H26 . It is an unsaturated hydrocarbon featuring a double bond between the fourth and fifth carbon atoms in the cis configuration. This compound is part of the alkene family and is known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Tridecene typically involves the selective hydrogenation of tridecynes or the isomerization of other tridecenes. One common method is the partial hydrogenation of 4-tridecyne using a Lindlar catalyst, which selectively produces the cis isomer. The reaction conditions usually involve low temperatures and pressures to ensure the selective formation of the cis double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of ethylene followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity. The reaction is typically carried out in the presence of a catalyst such as nickel or palladium, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: cis-4-Tridecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo halogenation reactions where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Tridecane.
Substitution: 4,5-Dihalotridecane.
Scientific Research Applications
cis-4-Tridecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-Tridecene in biological systems involves its interaction with specific receptors or enzymes. For instance, in insects, it acts as a semiochemical, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that mediate the organism’s response to the compound .
Comparison with Similar Compounds
trans-4-Tridecene: The trans isomer of 4-Tridecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
1-Tridecene: An isomer with the double bond at the first carbon, exhibiting different reactivity and applications.
2-Tridecene: Another isomer with the double bond at the second carbon, also showing distinct properties and uses.
Uniqueness: cis-4-Tridecene is unique due to its specific double bond configuration, which imparts distinct reactivity and physical properties. This configuration makes it particularly useful in applications requiring selective reactivity, such as in the synthesis of specific chemical intermediates and in biological studies involving semiochemicals .
Properties
CAS No. |
41446-54-2 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(Z)-tridec-4-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7- |
InChI Key |
UJZLNVCZGZKIHR-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















